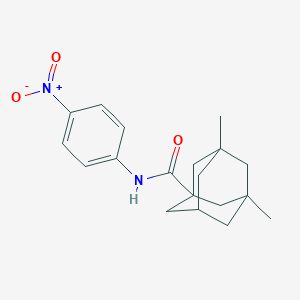![molecular formula C21H21BrClNO3 B5214488 3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)
3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BB-Cl-amide and is used in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of BB-Cl-amide is not fully understood, but it is believed to act as an inhibitor of certain enzymes. This compound has been found to inhibit the activity of chymotrypsin, an enzyme that is involved in protein digestion. BB-Cl-amide has also been found to inhibit the activity of other enzymes, including elastase and trypsin.
Biochemical and Physiological Effects:
BB-Cl-amide has been found to have various biochemical and physiological effects. This compound has been found to inhibit the activity of enzymes involved in protein digestion, which may have implications for the treatment of certain diseases. BB-Cl-amide has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BB-Cl-amide has several advantages for lab experiments, including its ease of synthesis and low cost. This compound has also been found to be stable under normal laboratory conditions. However, BB-Cl-amide has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the use of BB-Cl-amide in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory diseases. BB-Cl-amide may also be useful in the development of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of BB-Cl-amide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, BB-Cl-amide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been found to be useful in the synthesis of other chemical compounds and has potential applications in the development of new drugs and materials. Further studies are needed to fully understand the mechanism of action of BB-Cl-amide and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of BB-Cl-amide involves the reaction of 2-bromobenzoyl chloride with 3-(4-chlorophenyl)acrylic acid in the presence of triethylamine. The resulting product is then reacted with 3-methylbutanol to produce BB-Cl-amide. This synthesis method has been widely used in the production of BB-Cl-amide and has been found to be efficient and cost-effective.
Applications De Recherche Scientifique
BB-Cl-amide has been used in various scientific research applications, including the synthesis of other chemical compounds. This compound has been found to be useful in the development of new drugs and materials due to its unique chemical properties. BB-Cl-amide has also been used in the field of organic chemistry to study the mechanism of chemical reactions.
Propriétés
IUPAC Name |
3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrClNO3/c1-14(2)11-12-27-21(26)19(13-15-7-9-16(23)10-8-15)24-20(25)17-5-3-4-6-18(17)22/h3-10,13-14H,11-12H2,1-2H3,(H,24,25)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQUCBBBYICEDO-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)

![2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)


![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B5214455.png)
![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214458.png)
![3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5214467.png)

![N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214478.png)
![1-isopropyl-2,6,6-trimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5214489.png)
![{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5214492.png)